molecular formula C14H15NO2 B2370752 trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol CAS No. 1967686-22-1

trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol

Cat. No.: B2370752
CAS No.: 1967686-22-1
M. Wt: 229.279
InChI Key: OMWJIYXJDOYWQS-VXGBXAGGSA-N
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Description

trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a quinoline moiety attached to a cyclopentanol ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and cyclopentanol.

    Formation of Quinolin-8-yloxy Intermediate: The quinoline is first functionalized to introduce an 8-yloxy group. This can be achieved through nucleophilic substitution reactions.

    Cyclopentanol Derivatization: The cyclopentanol is then derivatized to introduce the desired stereochemistry at the 1 and 2 positions.

    Coupling Reaction: The final step involves coupling the quinolin-8-yloxy intermediate with the derivatized cyclopentanol under suitable reaction conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes:

    Selection of Solvents: Choosing appropriate solvents that can dissolve both reactants and facilitate the reaction.

    Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products Formed

    Oxidation: Formation of quinolin-8-yloxycyclopentanone.

    Reduction: Formation of tetrahydroquinolin-8-yloxycyclopentanol.

    Substitution: Introduction of various functional groups at the quinoline ring, leading to derivatives with different properties.

Scientific Research Applications

trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as chiral catalysts and sensors.

Mechanism of Action

The mechanism of action of trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-diamine: A chiral diamine used in asymmetric synthesis.

    Quinolin-8-ol: A quinoline derivative with antimicrobial properties.

    Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.

Uniqueness

trans-2-(Quinolin-8-yloxy)cyclopentan-1-ol is unique due to its combination of a quinoline moiety and a chiral cyclopentanol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(1R,2R)-2-quinolin-8-yloxycyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-11-6-2-7-12(11)17-13-8-1-4-10-5-3-9-15-14(10)13/h1,3-5,8-9,11-12,16H,2,6-7H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWJIYXJDOYWQS-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CC=CC3=C2N=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=CC=CC3=C2N=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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